

(6-Bromo-1H-indazol-3-yl)methanol CAS number

885518-29-6

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Compound of Interest

Compound Name: (6-Bromo-1H-indazol-3-yl)methanol

Cat. No.: B1604324

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An In-depth Technical Guide to **(6-Bromo-1H-indazol-3-yl)methanol** (CAS 885518-29-6): A Cornerstone Intermediate in Modern Drug Discovery

Introduction

(6-Bromo-1H-indazol-3-yl)methanol, identified by the CAS number 885518-29-6, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development.^{[1][2]} Its structural framework is centered around the indazole core, a bicyclic aromatic system that is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.^{[3][4][5]} The indazole moiety's unique ability to form strong hydrogen bonds as both a donor and acceptor allows it to interact effectively within the hydrophobic pockets of proteins, making it an ideal scaffold for designing targeted therapeutics.^[6]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and critical applications of **(6-Bromo-1H-indazol-3-yl)methanol**, with a particular focus on its role as a precursor to potent kinase inhibitors and other novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides two distinct reactive handles, enabling extensive chemical modifications and the generation of diverse compound libraries for drug discovery programs.^{[7][8]}

Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is fundamental for its effective and safe utilization in a laboratory setting.

Chemical Properties

Property	Value	Reference(s)
CAS Number	885518-29-6	[9]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[2] [9]
Molecular Weight	227.06 g/mol	[2] [9]
Appearance	Solid (form may vary)	N/A
Storage	Sealed in a dry environment at 2-8°C	[9]

Safety and Handling

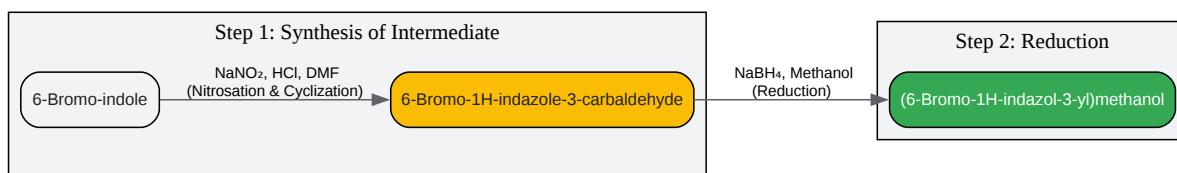
(6-Bromo-1H-indazol-3-yl)methanol is classified as hazardous. Adherence to safety protocols is mandatory.

Hazard Information	Precautionary Measures and PPE	Reference(s)
Signal Word: Warning	Prevention: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.	[9][10]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).	Response: If Inhaled: Remove person to fresh air. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[9][10]
Personal Protective Equipment (PPE)	Safety glasses with side-shields (or goggles), protective gloves (e.g., nitrile rubber), lab coat. Use a NIOSH/MSHA approved respirator if dust formation is likely.	[10][11]
Storage:	Keep container tightly closed in a dry, cool, and well-ventilated place.	[10]

Synthesis and Reaction Mechanisms

The synthesis of **(6-Bromo-1H-indazol-3-yl)methanol** is typically achieved via a two-step process starting from 6-bromo-indole. This pathway involves the formation of a key carbaldehyde intermediate, which is subsequently reduced to the target alcohol.

- Step 1: Nitrosative Cyclization to form 6-Bromo-1H-indazole-3-carbaldehyde. This reaction transforms the indole scaffold into an indazole-3-carbaldehyde. The process begins with the nitrosation of the C3 position of 6-bromo-indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to yield the indazole structure.[12] This method is an effective alternative to direct formylation, which is generally ineffective on the indazole ring.[6][12]
- Step 2: Reduction of the Aldehyde. The resulting 6-Bromo-1H-indazole-3-carbaldehyde is then reduced to **(6-Bromo-1H-indazol-3-yl)methanol**. This is a standard carbonyl reduction, commonly accomplished using mild reducing agents like sodium borohydride (NaBH_4) in an alcoholic solvent.



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Caption: Synthetic pathway for **(6-Bromo-1H-indazol-3-yl)methanol**.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a viable synthetic route.[12]

Protocol 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7)

This procedure is based on the general method for nitrosation of indoles.[12]

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO_2 , 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon).

- Acidification: Slowly add 2 N aqueous hydrochloric acid (HCl, ~7 equivalents) to the solution while maintaining the temperature at 0°C. Stir for 10 minutes.
- Substrate Addition: Prepare a solution of 6-bromo-indole (1 equivalent) in DMF. Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump, keeping the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Then, heat the mixture to 50°C and stir for an additional 3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Cool the mixture to room temperature and extract the product with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, e.g., 8:2 v/v) to yield pure 6-Bromo-1H-indazole-3-carbaldehyde.[\[12\]](#)

Protocol 2: Reduction to (6-Bromo-1H-indazol-3-yl)methanol

This is a standard procedure for the reduction of an aromatic aldehyde.

- Dissolution: Suspend 6-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask at 0°C (ice bath).
- Reduction: Add sodium borohydride (NaBH_4 , ~1.5 equivalents) portion-wise to the suspension, ensuring the temperature remains below 5°C.
- Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to decompose excess NaBH_4 .

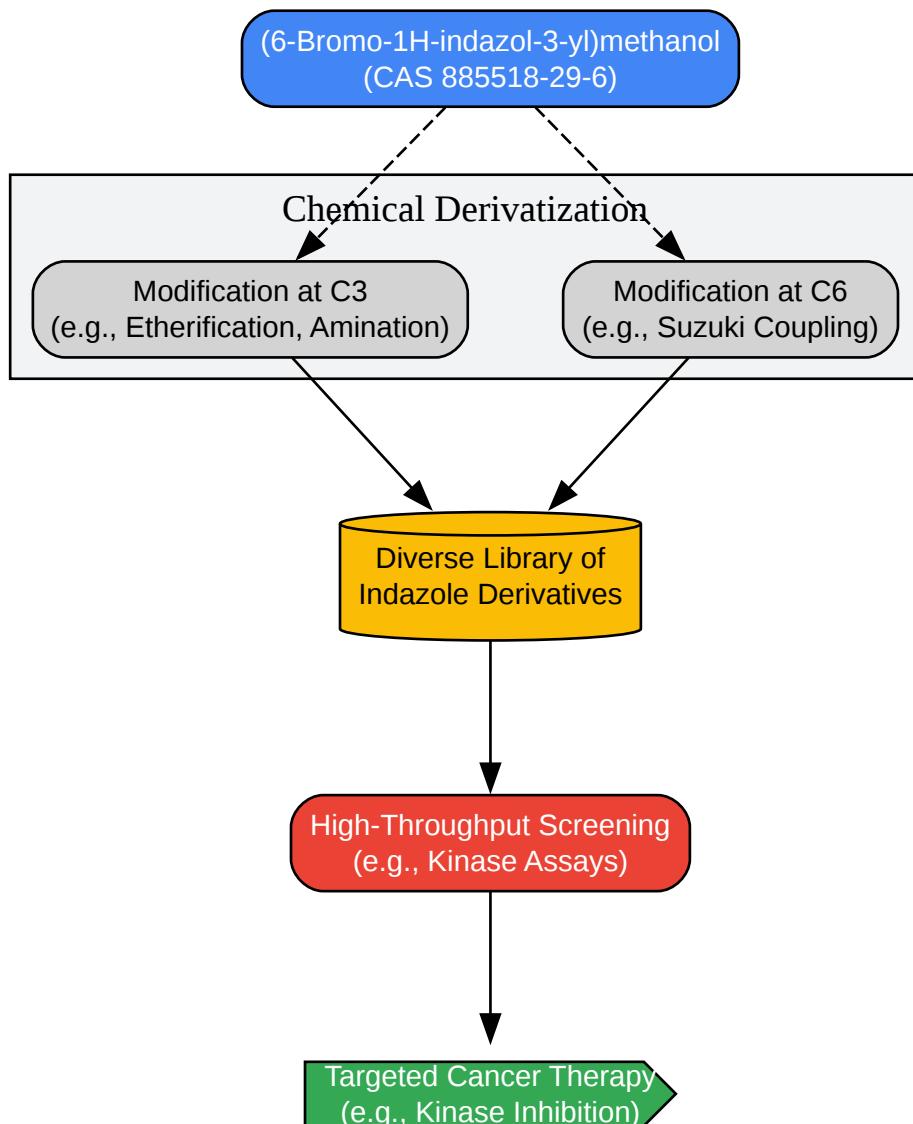
- Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with ethyl acetate (3x).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield **(6-Bromo-1H-indazol-3-yl)methanol**. Further purification can be performed by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors used in oncology.^{[3][13]} Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, highlighting its proven therapeutic value.^{[3][5][6]} **(6-Bromo-1H-indazol-3-yl)methanol** is a strategic starting point for creating novel kinase inhibitors for several reasons:

- Versatile Scaffolding: The indazole core acts as a bioisostere of purines, allowing it to fit into the ATP-binding pockets of various kinases.^[6]
- Vector for Derivatization: The hydroxymethyl group at the C3 position can be easily modified through etherification, esterification, or conversion to an amine, allowing for the exploration of structure-activity relationships (SAR).^{[12][14]}
- Site for Cross-Coupling: The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl groups. SAR studies have shown that substituents at the C6 position can be crucial for target affinity and selectivity.^[8]

This dual functionality allows for the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties against therapeutic targets like Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Anaplastic Lymphoma Kinase (ALK).^[8]



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Caption: Role of the title compound in the drug discovery pipeline.

Conclusion

(6-Bromo-1H-indazol-3-yl)methanol is more than just a chemical intermediate; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, established synthetic pathways, and, most importantly, its versatile molecular architecture make it an invaluable asset for medicinal chemists. The dual functionality of the C3-methanol and C6-bromo substituents provides a robust platform for generating novel molecules with tailored biological activities. As the demand for targeted therapies continues to grow, the

importance of foundational building blocks like **(6-Bromo-1H-indazol-3-yl)methanol** in the development of next-generation medicines is set to increase significantly.

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